molecular formula C17H15Cl2N3O3 B4182112 1-(3,5-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine

1-(3,5-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No. B4182112
M. Wt: 380.2 g/mol
InChI Key: VMAYLIFDHBGYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine, also known as DCBNP, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. 1-(3,5-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential as a treatment for neurodegenerative disorders.
Biochemical and Physiological Effects
1-(3,5-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine has been found to have a variety of biochemical and physiological effects in scientific research studies. It has been shown to decrease the production of pro-inflammatory cytokines, inhibit the growth of tumor cells, and reduce the replication of certain viruses. 1-(3,5-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine has also been found to improve cognitive function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

1-(3,5-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine has several advantages for lab experiments, including its ease of synthesis and high purity. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments. Further research is needed to determine the optimal conditions for using 1-(3,5-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine in lab experiments.

Future Directions

Future research on 1-(3,5-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine may focus on its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Additional studies may also investigate the mechanism of action of 1-(3,5-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine and its effects on various signaling pathways and enzymes. Further research is needed to determine the optimal conditions for using 1-(3,5-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine in lab experiments and to explore its potential as a drug candidate.

Scientific Research Applications

1-(3,5-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties in vitro and in vivo studies. 1-(3,5-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine has also been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(3,5-dichlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c18-13-9-12(10-14(19)11-13)17(23)21-7-5-20(6-8-21)15-1-3-16(4-2-15)22(24)25/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAYLIFDHBGYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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